molecular formula C2H6OS2 B082412 S-Methyl methanesulfinothioate CAS No. 13882-12-7

S-Methyl methanesulfinothioate

Cat. No. B082412
CAS RN: 13882-12-7
M. Wt: 110.2 g/mol
InChI Key: RRGUMJYEQDVBFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfur-containing compounds, such as "S-Methyl methanesulfinothioate," often involves methods like the enzyme-catalyzed displacement of the methyl sulfonyl group or oxidation reactions. For instance, the synthesis of isotopically labeled methanesulfinic and methanesulfonic acids has been achieved through various methods, including the m-chloroperoxybenzoic acid oxidation of methyl mercaptan and the reaction of methyllithium with sulfur dioxide, showcasing the diverse synthetic routes available for such compounds (Feil et al., 1988).

Molecular Structure Analysis

The molecular structure of related compounds, such as methyl methanesulfonate, has been optimized using density functional theory and other quantum mechanical methods, revealing populated conformations and the preferred anti conformation due to hyperconjugative interactions. These studies offer insights into the structural preferences and stability of such molecules (Tuttolomondo et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving "S-Methyl methanesulfinothioate" and its derivatives are influenced by the presence of sulfur. For example, the OH-radical-induced oxidation of methanesulfinic acid and the subsequent reactions of the methanesulfonyl radical demonstrate the compound's reactivity and the formation of various products under different conditions, illustrating the complex chemical behavior of sulfur-containing organic compounds (Flyunt et al., 2001).

Physical Properties Analysis

The physical properties of sulfur-containing compounds like "S-Methyl methanesulfinothioate" can be elucidated through vibrational spectroscopy and molecular dynamics simulations. Studies on compounds such as methanesulfinic acid have shown how hydrogen bonding and the molecular environment affect the physical properties in both liquid and solid states, providing a deeper understanding of how these compounds behave under different conditions (Zhong et al., 2018).

Chemical Properties Analysis

The chemical properties of "S-Methyl methanesulfinothioate" are closely related to its sulfur functionality. Investigations into the microbial metabolism of methanesulfonic acid, for example, highlight the stability and biogeochemical significance of sulfur compounds. Such studies reveal the ecological roles and potential applications of these compounds in environmental science and microbial metabolism (Kelly & Murrell, 1999).

Scientific Research Applications

  • Oxidation Processes : S-Methyl methanesulfinothioate's oxidation with different agents like hydrogen peroxide, ozone, sodium metaperiodate, and m-chloroperbenzoic acid has been studied. This research established efficient methods for preparing specific oxidation products of S-Methyl methanesulfinothioate (Ogura, Suzuki, & Tsuchihashi, 1980).

  • Production and Use : It has been noted that S-Methyl methanesulfinothioate has been produced for research purposes, although no commercial production was identified. Its usage is primarily restricted to research applications (Methyl Methanesulfonate, 1999).

  • Photoelectron Study : Studies involving thermolysis of related compounds and their photoelectron spectroscopy provide insights into the electronic structure and thermal stability of molecules related to S-Methyl methanesulfinothioate (Lacombe, Loudet, Banchereau, Simon, & Pfister-guillouzo, 1996).

  • Thermodynamics Analysis : Research on the thermodynamics of compounds like methanesulfonic acid and its derivatives, including reactions involving S-Methyl methanesulfinothioate, has been conducted to determine various thermodynamic properties (Guthrie & Gallant, 2000).

  • Methyl Radical Reactions : Studies on the reaction of methyl radicals with hydrogen peroxide and the formation of products like methanesulfinic acid provide insights into reaction mechanisms and kinetics (Ulański, Merényi, Lind, Wagner, & Sonntag, 1999).

  • Microbial Metabolism : Research on microbial metabolism of methanesulfonic acid, a closely related compound, explores its role in biogeochemical cycling of sulfur and its usage by diverse aerobic bacteria (Kelly & Murrell, 1999).

  • RNA Labeling and Purification : The use of related compounds in labeling and purifying RNA, demonstrating more efficient bonding with certain reagents, and implications for studying RNA turnover and transcription has been studied (Duffy et al., 2015).

  • Protein S-nitrosylation Study : The reagent's efficiency in trapping the thiol-disulfide state of proteins, with implications for studying protein S-nitrosylation and enzyme activities, has been investigated (Karala & Ruddock, 2007).

  • Reactions with Amines : Studies have examined the reactions of S-Methyl methanesulfinothioate with amines, providing insights into the potential for producing undesired products in biological systems (Kluger & Tsui, 1980).

Safety And Hazards

S-Methyl methanethiosulfonate is classified as a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its vapors, mist, or gas, and to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

methylsulfinylsulfanylmethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6OS2/c1-4-5(2)3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGUMJYEQDVBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310808
Record name Methyl methanethiosulfinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-Methyl methanesulfinothioate

CAS RN

13882-12-7
Record name Methyl methanethiosulfinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13882-12-7
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Record name Methyl methanethiosulfinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC23129
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23129
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Record name Methyl methanethiosulfinate
Source EPA DSSTox
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Record name (methanesulfinylsulfanyl)methane
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Record name S-Methyl methanesulfinothioate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032739
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
P Arathala, RA Musah - The Journal of Physical Chemistry A, 2019 - ACS Publications
The mechanisms, energetics, and kinetics of the gas-phase reactions of terrestrial plant-derived dimethyl thiosulfinate (DMTS) with the atmospheric oxidants OH and Cl radicals were …
Number of citations: 11 pubs.acs.org
F Freeman, CN Angeletakis… - The Journal of Organic …, 1984 - ACS Publications
… S-methyl methanesulfinothioate (28) gradually disappeared, and an unidentified resonance … sulfenic acid (33) can undergo dehydration to afford Smethyl methanesulfinothioate (28,38,…
Number of citations: 11 pubs.acs.org
S Pedisić, Z Zorić, A Miljanović, D Šimić… - Food Technology and …, 2018 - ncbi.nlm.nih.gov
… The blanching and frying significantly reduced allicin content, while S-methyl methanesulfinothioate was more stable. …
Number of citations: 9 www.ncbi.nlm.nih.gov
T Buchshtav, A Kamyshny - Environmental Chemistry, 2020 - CSIRO Publishing
… 2 for DMDS, with S-methyl methanesulfinothioate as the terminal product of the reaction. Unfortunately, S-methyl methanesulfinothioate is not available commercially, and its absorption …
Number of citations: 3 www.publish.csiro.au
N Riad, MR Zahi, E Trovato, N Bouzidi… - Microchemical …, 2020 - Elsevier
… The S-methyl-methanesulfinothioate (NO 9), had never been identified in volatile oil of Dictyopteris genus, appear to be a degradation product of disulfides compounds via β-cleavage …
Number of citations: 20 www.sciencedirect.com
MF Andrada, JCG Martínez, M Szori… - Journal of Physical …, 2008 - Wiley Online Library
… For modelling the rotation about the S—S bond, dihydrogendisulfide [HS—SH], sulfinothioic S-acid [HS—S(O)H] and S-methyl methanesulfinothioate [MeS—S(O)Me] were used in a …
Number of citations: 6 onlinelibrary.wiley.com
MR Estrada, IG Csizmadia - academia.edu
… For modelling the rotation about the S—S bond, dihydrogendisulfide [HS—SH], sulfinothioic S-acid [HS—S(O)H] and S-methyl methanesulfinothioate [MeS—S(O)Me] were used in a …
Number of citations: 0 www.academia.edu
L Huang, Z Liu, J Wang, J Fu, Y Jia, L Ji… - Food Science & …, 2023 - Wiley Online Library
Garlic (Allium sativum L.), the underground bulb of the Allium plant in the family Liliaceae, is a common and popular spice that has historically been used to prevent and treat many …
Number of citations: 6 onlinelibrary.wiley.com
JJ Grandy, B Onat, V Tunnicliffe, DA Butterfield… - Scientific Reports, 2020 - nature.com
… , 3-sulfinoalanine, and S-methyl methanesulfinothioate. The compound 3-sulfinoalanine is a … S-methyl methanesulfinothioate, another significant compound detected at El Gordo, is a …
Number of citations: 7 www.nature.com
P Arathala, RA Musah - ACS Earth and Space Chemistry, 2023 - ACS Publications
The gas phase mechanism of the chlorine atom ( • Cl)-initiated oxidation of methane sulfonamide (CH 3 S(═O) 2 NH 2 ; MSAM) has been elucidated using ab initio/DFT electronic …
Number of citations: 2 pubs.acs.org

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